molecular formula C17H13F3O3 B2676772 (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid CAS No. 866151-64-6

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid

Cat. No. B2676772
CAS RN: 866151-64-6
M. Wt: 322.283
InChI Key: ZDEHRRBYIHAIMA-RMKNXTFCSA-N
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Description

The compound is a type of organic compound known as a phenylpropenoic acid. These compounds contain a phenyl group attached to a propenoic acid group (a type of unsaturated short-chain fatty acid). The “E” in the name indicates the geometry of the double bond in the propenoic acid part of the molecule, with the hydrogen and the phenyl group on opposite sides of the double bond. The trifluoromethyl group and the benzyl group are both attached to the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a propenoic acid group, and a trifluoromethyl group. The benzyl group attached to the phenyl ring would also contain a phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The double bond in the propenoic acid group could potentially undergo addition reactions. The trifluoromethyl group is generally quite stable but could possibly undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the double bond could influence properties such as polarity, boiling point, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Phloretic Acid for Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, shows potential as a renewable alternative for enhancing reactivity in benzoxazine ring formation, paving the way for applications in material science (Trejo-Machin et al., 2017).

  • Crystal Structure Studies : The crystal structure of a related compound, 4-iodo-trans-cinnamic acid, aids in understanding molecular interactions and could inform the design of new materials (Goud et al., 1993).

  • Organic Salt Formation : Studies on organic acid-based adducts demonstrate the formation of organic salts, highlighting the compound's potential in creating new chemical structures (Jin et al., 2014).

Catalysis and Reactions

  • Alkylation Catalysis : Trifluoromethanesulfonic acid, closely related to the target compound, shows efficacy in catalyzing the alkylation of benzene with cyclic ethers, useful in organic synthesis (Molnár et al., 2003).

  • Spectroelectrochemical Properties : Research on peripherally tetra-substituted phthalocyanine bearing similar structural elements indicates potential applications in electrochemical technologies (Kamiloğlu et al., 2018).

Biochemical Applications

  • Fluorescence Probe Development : The synthesis and application of novel fluorescence probes, structurally similar to the target compound, for detecting reactive oxygen species highlight potential biomedical applications (Setsukinai et al., 2003).

  • Phenolic Compounds in Medicine : Studies on phenolic compounds, including those structurally related to the target acid, show promising antimicrobial activity against various bacteria, suggesting potential therapeutic applications (Cueva et al., 2010).

Additional Applications

  • Photodegradation Studies : Investigations into the degradation of phenolic compounds under UV radiation highlight potential environmental applications, such as pollutant degradation (Scheck & Frimmel, 1995).

  • Fluorinated Chain Effects : Research on compounds with fluorinated terminal chains, related to the target compound, provides insights into their influence on mesomorphic properties, useful in liquid crystal technology (Neubert et al., 2005).

  • Gold(I)-Catalyzed Reactions : Gold(I)-catalyzed intermolecular hydroalkoxylation, involving compounds similar to the target, demonstrates potential in organic synthesis (Zhang & Widenhoefer, 2008).

Safety and Hazards

As with any chemical compound, handling “(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to assume that the compound could be hazardous and to handle it with appropriate care .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-4-13(5-8-14)11-23-15-3-1-2-12(10-15)6-9-16(21)22/h1-10H,11H2,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEHRRBYIHAIMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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